molecular formula C18H22N2O3S B4697049 N,N-DIETHYL-2-(PHENYLMETHANESULFONAMIDO)BENZAMIDE

N,N-DIETHYL-2-(PHENYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4697049
M. Wt: 346.4 g/mol
InChI Key: LDHDBMDTIBFKOY-UHFFFAOYSA-N
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Description

N,N-DIETHYL-2-(PHENYLMETHANESULFONAMIDO)BENZAMIDE is an organic compound with a complex structure that includes a benzamide core substituted with diethyl groups and a phenylmethanesulfonamido moiety

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-2-(PHENYLMETHANESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N,N-DIETHYL-2-(PHENYLMETHANESULFONAMIDO)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-DIETHYL-2-(PHENYLMETHANESULFONAMIDO)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. The phenylmethanesulfonamido group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The benzamide core can also participate in various binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylbenzamide: A simpler analog without the sulfonamido group.

    N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent (DEET).

    N,N-Diethyl-4-(5-hydroxyspiro[chromene-2,4’-piperidine]-4-yl)benzamide: An opioid receptor agonist.

Uniqueness

N,N-DIETHYL-2-(PHENYLMETHANESULFONAMIDO)BENZAMIDE is unique due to the presence of the phenylmethanesulfonamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form specific interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-(benzylsulfonylamino)-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-20(4-2)18(21)16-12-8-9-13-17(16)19-24(22,23)14-15-10-6-5-7-11-15/h5-13,19H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHDBMDTIBFKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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